molecular formula C21H20F3N5O B2682398 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097925-54-5

6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2682398
CAS No.: 2097925-54-5
M. Wt: 415.42
InChI Key: RJZUECOHORFKLG-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a complex structure incorporating a dihydropyridazinone core linked to a pyridine ring and a piperidine subunit, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets. The presence of the trifluoromethyl group on the pyridine ring is a common strategy to influence the compound's electronic properties, metabolic stability, and membrane permeability. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for screening against various enzymatic or cellular assays. The specific mechanism of action and primary research applications are compound-specific and should be determined by the investigating scientist. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-1-3-19(26-13-17)28-11-7-15(8-12-28)14-29-20(30)4-2-18(27-29)16-5-9-25-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZUECOHORFKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the pyridine and piperidine substituents through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other heterocycles.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The pyridazinone framework has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyridazinones have shown efficacy against breast and prostate cancer cells .

Antimicrobial Activity

The unique structure of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suggests potential antimicrobial properties. Compounds with similar heterocyclic frameworks have demonstrated activity against Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .

Neurological Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neurological disorders. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine receptors, indicating potential use in treating conditions such as depression and anxiety .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazinones, including those structurally related to 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one. These compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly enhanced anticancer activity, suggesting that further optimization could lead to potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

A study focused on the synthesis of new pyridazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts, highlighting the importance of this functional group in developing effective antimicrobial agents .

Potential Applications in Drug Development

Given its diverse biological activities, 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one holds promise as a lead compound for drug development in several therapeutic areas:

Therapeutic Area Potential Application
OncologyAnticancer agents targeting specific pathways
Infectious DiseasesAntibiotics against resistant bacterial strains
NeurologyTreatments for mood disorders and neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazin-3-one derivatives, focusing on substituent effects, synthetic pathways, and inferred pharmacological properties.

Table 1: Structural Comparison of Pyridazin-3-one Derivatives

Compound Name Core Structure Key Substituents Pharmacological Relevance (Inferred)
6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Pyridazin-3-one - Pyridin-4-yl (C-6)
- Piperidin-4-ylmethyl (C-2) with trifluoromethylpyridine
Likely CNS/kinase target due to piperidine and trifluoromethyl motifs
(R)-5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one (P-0053) Pyridazin-3-one - Pyrrolidinyloxy (C-5)
- Trifluoromethyl (C-4)
- Dimethylisoxazole-pyridine
Potential anti-inflammatory or kinase inhibition (isoxazole and pyridine synergy)
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyridine - Dimethylaminopyrrolidine (C-6)
- Amine (C-3)
Possible neurotransmitter analog or GPCR ligand
6-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one Pyridazin-3-one - Oxadiazole-pyrazine (C-6) Antimicrobial or antiviral activity (oxadiazole’s electron-deficient nature)

Key Observations

Substituent Impact on Bioactivity: The trifluoromethyl group in the target compound and P-0053 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine . Piperidine vs.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, as seen in P-0053’s preparation (e.g., coupling of tetrahydropyran-protected intermediates followed by deprotection) . In contrast, simpler analogs like 6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine may be synthesized via direct nucleophilic substitution .

Structural Hybridization :

  • The pyridazin-3-one-oxadiazole hybrid in 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one introduces π-π stacking capability, which is absent in the target compound. This difference may shift selectivity toward nucleic acid targets (e.g., topoisomerases) .

Research Findings and Inferences

  • Target Compound vs. P-0053 : Both contain trifluoromethyl groups, but P-0053’s isoxazole-pyridine substituent may confer higher anti-inflammatory activity (via COX-2 inhibition), whereas the target’s piperidine-pyridine system aligns more with kinase inhibitors (e.g., JAK/STAT pathways) .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces CYP450-mediated oxidation compared to non-fluorinated analogs, as observed in related compounds .
  • Toxicity Considerations: Piperidine-containing compounds (e.g., the target) may exhibit higher neurotoxicity risk than pyrrolidine analogs, based on structural similarities to known neuroactive agents .

Biological Activity

The compound 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (commonly referred to as the pyridazinone derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H20F3N5OC_{21}H_{20}F_3N_5O with a molecular weight of approximately 415.4 g/mol. The presence of trifluoromethyl and piperidine groups is significant for its biological activity.

PropertyValue
Molecular FormulaC21H20F3N5O
Molecular Weight415.4 g/mol
IUPAC Name6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
DensityNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridazinone precursors. Common methods include:

  • Preparation of the Pyridazinone Core : This may involve cyclization reactions.
  • Coupling Reactions : Introduction of pyridine and piperidine substituents through palladium or copper-catalyzed reactions under controlled temperatures and inert atmospheres.

The biological activity of the pyridazinone derivative is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis. For instance, related compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that several derivatives are non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .

Case Studies and Research Findings

  • Anti-Tubercular Activity : In a study focused on designing novel anti-tubercular agents, derivatives similar to the pyridazinone were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active compounds displayed promising results with low cytotoxicity to human cells .
  • Inhibition Studies : Research has shown that compounds with similar structures can inhibit specific bacterial enzymes without affecting human counterparts, highlighting their potential for selective antimicrobial action .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have indicated that modifications in the electron-withdrawing groups can significantly impact biological activity, reinforcing the importance of structural optimization in drug design .

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